2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

Antimicrobial Benzamide Structure-Activity Relationship

Researchers often face lead compound attrition due to poor target selectivity. Sourcing the correct analog is critical for reliable SAR data. This compound directly addresses this pain point: [●] Kinase Selectivity Probe: Functions as a reference tool for kinase panel screening, distinguishing the 2-methoxy group's contribution to selectivity. [●] Validated Antibacterial Activity: Exhibits measurable MIC values (E. coli 50 µM, S. agalactiae 75 µM), serving as a positive control for antimicrobial SAR. [●] Computational Template: Its unique solid-state conformation is ideal for co-crystallization and refining molecular docking models. Standard B2B shipping available.

Molecular Formula C17H15N3O2
Molecular Weight 293.32 g/mol
CAS No. 1171154-35-0
Cat. No. B6418545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
CAS1171154-35-0
Molecular FormulaC17H15N3O2
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CC=NN3
InChIInChI=1S/C17H15N3O2/c1-22-16-5-3-2-4-14(16)17(21)19-13-8-6-12(7-9-13)15-10-11-18-20-15/h2-11H,1H3,(H,18,20)(H,19,21)
InChIKeyFXYQLSRDIGRAQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Evidence: 2-Methoxybenzamide Derivative


2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide (CAS: 1171154-35-0) is a synthetic small molecule belonging to the pyrazole-benzamide class, characterized by a 2-methoxybenzamide core linked to a 4-(1H-pyrazol-3-yl)phenyl moiety . This chemical scaffold is recognized in medicinal chemistry for its potential to interact with ATP-binding pockets of kinases and other enzymatic targets, positioning it as a versatile building block for drug discovery programs [1]. The compound's molecular formula is C17H15N3O2, with a molecular weight of 293.32 g/mol, and it is commercially available for research purposes .

Pyrazole-benzamide SAR probe Supports substituent‑effect studies for target binding
Kinase inhibitor profiling Class‑level nanomolar kinase inhibition context
Antimicrobial screening research Strain‑specific activity reported for Gram‑positive/‑negative

Substituent Selection in Pyrazole-Benzamides


The N-phenylpyrazolyl benzamide class exhibits significant variability in biological activity based on substituent identity and position [1]. In-class compounds, including analogs like the unsubstituted N-(4-(1H-pyrazol-3-yl)phenyl)benzamide, 3-chloro, or 2,3-dimethoxy derivatives, are not functionally interchangeable. Even minor structural modifications on the benzamide ring can drastically alter target binding affinity, selectivity, and in vitro potency [2]. Therefore, the selection of 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide over a close analog is not a trivial substitution but a strategic choice predicated on specific structure-activity relationship (SAR) hypotheses where the 2-methoxy group is a key determinant of the compound's distinct interaction profile. The following quantitative evidence outlines the basis for this differentiation.

Substituent identity

2‑Methoxy vs. unsubstituted or 3‑chloro analogs may shift target binding affinity and selectivity profile.

SAR context

Minor benzamide ring modifications can alter antimicrobial or kinase inhibition outcomes; SAR context may not transfer directly.

Quantitative Differentiation: 2-Methoxybenzamide


Antimicrobial Activity via 2-Methoxy Substitution

The compound exhibits potent, strain-specific antimicrobial activity, differentiating it from both the unsubstituted benzamide analog and the 2,3-dimethoxy derivative. The 2-methoxy derivative shows an MIC of 50 µM against E. coli and 75 µM against S. agalactiae . In contrast, the unsubstituted N-(4-(1H-pyrazol-3-yl)phenyl)benzamide showed no activity against E. coli, S. aureus, or C. albicans at concentrations up to 100 µM . While specific MIC data for the 2,3-dimethoxy analog is not publicly available, its increased polarity and altered binding geometry are expected to further modulate activity compared to the 2-methoxy version [1]. This positions the 2-methoxy analog as a unique starting point for developing narrow-spectrum antibacterial agents.

Antimicrobial MIC
Head‑to‑head
50 µM (E. coli)
75 µM (S. agalactiae)
Supports antimicrobial screening context
Comparator unsubstituted analog inactive >100 µM; strain‑specific profile
Antimicrobial Benzamide Structure-Activity Relationship Pyrazole

Crystal Conformation of 2-Methoxybenzamide Scaffold

The crystal structure of a closely related analog, (E)-2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide, reveals key intramolecular interactions that dictate its three-dimensional conformation [1]. The structure is characterized by a non-planar geometry where the phenyl rings are rotated relative to the pyrazole plane. An N−H···N intramolecular hydrogen bond forms a five-membered ring fused to the pyrazole, and additional C−H···O and C−H···π interactions are present. These features stabilize a specific conformation that is distinct from analogs lacking the 2-methoxy group, which would have altered rotational freedom and a different network of intramolecular forces [1]. This precise molecular geometry is a critical determinant of its shape and, consequently, its ability to bind to specific protein pockets.

Crystal conformation
Structural evidence
Non‑planar geometry with intramolecular N−H···N, C−H···O interactions
Informs docking and pharmacophore modeling
Single‑crystal XRD of related (E)‑2‑methoxy analog; stabilized scaffold
Crystallography Conformational Analysis Hydrogen Bonding Molecular Recognition

2-Methoxy Substituent Role in Kinase Inhibition

This compound belongs to a class of 4-phenyl substituted pyrazole derivatives that act as potent kinase inhibitors, with reported IC50 values for the class ranging from 30 to 555 nM against specific kinase targets [1]. Recent studies on pyrazole-benzamide derivatives, including those with methoxy substitutions, have demonstrated nanomolar to sub-micromolar potency against EGFR and other kinases [2]. For instance, certain methoxy-containing pyrazole-benzamides have shown IC50 values as low as 0.000444 µM against EGFR WT [3]. The 2-methoxy substitution on the benzamide ring is a key structural feature that modulates this activity. While the IC50 for the target compound against a specific kinase is not publicly documented, its inclusion within this highly active class, combined with its proven antimicrobial activity, suggests a distinct and valuable selectivity profile. An analog with a 3-chloro substitution, in contrast, has demonstrated IC50 values ranging from 0.28 µM to >10 µM against cancer cell lines, highlighting the profound impact of substituent choice on biological outcome .

Kinase inhibition class
Class‑level
Class IC₅₀ range: 30 nM – 555 nM
Supports kinase inhibitor SAR profiling
Direct IC₅₀ not reported; class‑level inference from pyrazole‑benzamide data
Kinase Inhibitor Pyrazole Benzamide EGFR SAR IC50

Application Scenarios: 2-Methoxybenzamide Derivative


Antibacterial Lead Identification and SAR

Given its specific, measurable activity against E. coli (MIC 50 µM) and S. agalactiae (MIC 75 µM) , this compound serves as a validated positive control or starting scaffold for medicinal chemistry campaigns targeting these pathogens. Its activity, contrasted with the inactivity of the unsubstituted parent compound , makes it a valuable tool for probing the SAR of the N-pyrazolylbenzamide class and identifying the minimal pharmacophore required for antibacterial action.

Kinase Inhibitor Tool for Selectivity Profiling

The compound's classification as a 4-phenyl substituted pyrazole inhibitor, a class known for nanomolar potency against kinases [1], qualifies it as a reference tool for kinase panel screening. Researchers can use it to benchmark the activity of novel inhibitors or to understand the contribution of the 2-methoxybenzamide moiety to kinase selectivity, particularly in contrast to halogenated or other alkoxy-substituted analogs [2].

Conformational Probe in Structure-Based Drug Design

The detailed and unique solid-state conformation of the (E)-2-methoxy analog, characterized by specific intramolecular hydrogen bonds [3], provides a robust template for computational chemistry. This compound can be procured for co-crystallization studies to map binding site topologies or as a reference ligand to validate and refine molecular docking models for targets with known affinity for pyrazole-benzamides.

Application
Selection Property
Validation Focus
Antimicrobial screening and SAR
Strain‑specific antimicrobial context
MIC endpoint and strain‑panel review
Kinase inhibitor selectivity profiling
Pyrazole‑benzamide SAR context
Kinase panel screening and potency review
Structure‑based drug design
Conformationally restrained scaffold
Molecular docking and co‑crystallization studies
Quote Request

Request a Quote for 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.